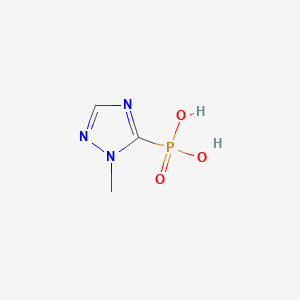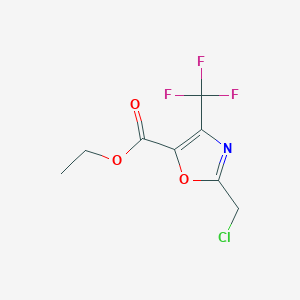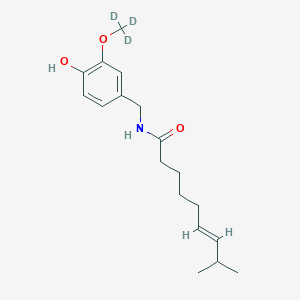![molecular formula C8H10FNO2 B12313013 [5-(2-Fluoroethoxy)pyridin-2-yl]methanol](/img/structure/B12313013.png)
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol is a chemical compound known for its unique physical, chemical, and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol typically involves the reaction of 2-chloropyridine with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine.
Substitution: The fluorine atom in the compound can be substituted with other functional groups such as chlorine, bromine, or iodine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Pyridine-2-carboxylic acid
Reduction: Pyridin-2-ylmethanol
Substitution: 5-(2-Chloroethoxy)pyridin-2-yl]methanol
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-(2-Fluoroethoxy)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound for investigating the interactions between fluorinated molecules and biological targets .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates, leading to improved efficacy and reduced side effects .
Industry
In the industrial sector, the compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and other materials can improve their thermal stability, chemical resistance, and mechanical strength .
Wirkmechanismus
The mechanism of action of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to increased biological activity. The compound may also modulate various signaling pathways, resulting in its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoropyridine
- 2-(2-Fluoroethoxy)pyridine
- 5-(2-Chloroethoxy)pyridin-2-yl]methanol
Uniqueness
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol is unique due to its specific substitution pattern and the presence of both fluorine and ethoxy groups. This combination imparts distinct physical and chemical properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H10FNO2 |
|---|---|
Molekulargewicht |
171.17 g/mol |
IUPAC-Name |
[5-(2-fluoroethoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C8H10FNO2/c9-3-4-12-8-2-1-7(6-11)10-5-8/h1-2,5,11H,3-4,6H2 |
InChI-Schlüssel |
ZOTZBHLYENRUPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1OCCF)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



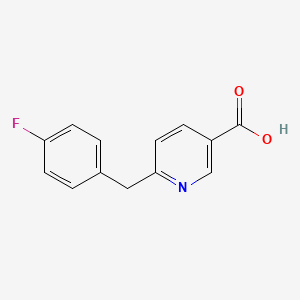

![2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid](/img/structure/B12312944.png)
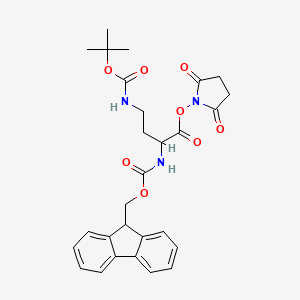
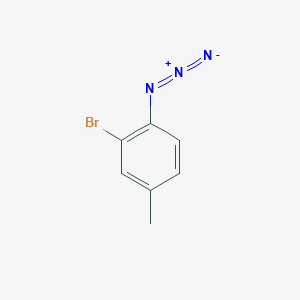
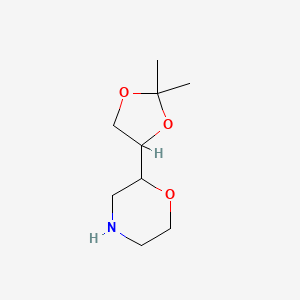
![rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis](/img/structure/B12312973.png)

![Methyl 6-{[2-(pyrrolidin-1-yl)phenyl]carbamoyl}pyridine-3-carboxylate](/img/structure/B12312987.png)
